N-[2-(4-fluorophenyl)ethyl]cyclopropanamine
Description
N-[2-(4-Fluorophenyl)ethyl]cyclopropanamine is a cyclopropanamine derivative characterized by a fluorophenyl-ethyl moiety attached to a cyclopropane ring. This compound has garnered attention due to its structural features, which combine aromatic fluorination with a strained cyclopropane system—a combination that may influence its physicochemical properties and biological interactions. Key identifiers include:
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]cyclopropanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN/c12-10-3-1-9(2-4-10)7-8-13-11-5-6-11/h1-4,11,13H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJDGRXSBVMPMQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenyl)ethyl]cyclopropanamine typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorophenylacetonitrile and cyclopropylamine.
Reaction Conditions: The nitrile group of 4-fluorophenylacetonitrile is reduced to an amine using hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C). This forms 4-fluorophenylethylamine.
Cyclopropanation: The 4-fluorophenylethylamine is then reacted with cyclopropylamine under basic conditions to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Using large reactors for hydrogenation and cyclopropanation reactions.
Purification: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorophenyl)ethyl]cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Catalysts like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are used under basic conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[2-(4-fluorophenyl)ethyl]cyclopropanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-[2-(4-fluorophenyl)ethyl]cyclopropanamine exerts its effects involves:
Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes in the brain.
Pathways Involved: It may influence pathways related to neurotransmission, potentially affecting mood, cognition, and behavior.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclopropanamine Derivatives with Aromatic Substituents
N-[2-(2-Bromo-4-fluorophenyl)ethyl]cyclopropanamine
- CAS No.: 1249367-02-9
- Molecular Formula : C₁₁H₁₃BrFN
- Key Differences : Incorporates a bromine atom at the 2-position of the fluorophenyl ring. Bromine’s electronegativity and steric bulk may alter binding affinity compared to the parent compound .
- Biological Relevance: No direct activity data reported, but bromine substitution is often used in medicinal chemistry to modulate pharmacokinetics.
2-(4-(Trifluoromethyl)phenyl)cyclopropanamine Hydrochloride
- CAS No.: 2711-55-9
- Molecular Formula : C₁₀H₁₁ClF₃N
- Key Differences: Replaces the 4-fluorophenyl group with a trifluoromethylphenyl moiety.
Bicyclic Amine Analogs
describes N-(Bis(4-fluorophenyl)methyl)-8-azabicyclo[3.2.1]octane derivatives (e.g., compounds 10a–10d). These share the 4-fluorophenyl motif but incorporate a bicyclic scaffold instead of cyclopropane:
- Structural Contrast : The bicyclo[3.2.1]octane system introduces additional steric constraints and nitrogen atoms, which may enhance interactions with sigma receptors or dopamine transporters .
- Synthesis : These compounds are synthesized via multi-step alkylation and oxidation reactions, differing from the simpler alkylation strategies used for cyclopropanamines .
Sigma Receptor Ligands and Dopaminergic Modulators
highlights N-[-2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-[1-pyrimidinyl-1-piperazine butanol, a sigma receptor antagonist. Comparisons include:
- Functional Groups : The dichlorophenyl-ethylamine backbone contrasts with the fluorophenyl-ethyl group in the target compound. Chlorine atoms increase hydrophobicity and may enhance receptor affinity.
- However, the target cyclopropanamine’s activity on dopamine systems remains uncharacterized .
Amide and Sulfonamide Derivatives
- Amides : Increased hydrogen-bonding capacity may improve solubility but reduce membrane permeability.
Data Table: Structural and Functional Comparison
Key Research Findings and Implications
- Structural Flexibility : The cyclopropane ring in the target compound imposes rigidity, which may limit conformational adaptability compared to bicyclic analogs .
- Fluorination Impact : The 4-fluorophenyl group balances lipophilicity and metabolic stability, contrasting with brominated or chlorinated derivatives that may exhibit stronger receptor binding but poorer pharmacokinetics .
- Unresolved Questions: No direct data on the target compound’s interaction with sigma receptors or dopamine transporters exists. Future studies could explore these pathways, leveraging insights from structurally related compounds .
Biological Activity
N-[2-(4-fluorophenyl)ethyl]cyclopropanamine, often abbreviated as FPEA, is a compound that has garnered attention for its potential biological activities, particularly in the context of psychoactive effects. This article delves into the biological activity of FPEA, examining its chemical properties, mechanisms of action, and implications for future research.
Chemical Structure and Properties
FPEA belongs to the cyclopropanamine class of compounds and features a cyclopropane ring linked to an ethyl group and a 4-fluorophenyl moiety. Its molecular formula is C13H14FN, with a molecular weight of approximately 215.26 g/mol. The fluorine atom in the phenyl ring is crucial for enhancing the compound's pharmacological properties, influencing its lipophilicity and receptor binding affinity.
The biological activity of FPEA is primarily attributed to its interaction with various receptors and enzymes. Research indicates that it may act as a modulator of neurotransmitter systems, particularly those involving dopamine and norepinephrine pathways. The presence of the fluorinated phenyl group enhances its binding affinity to specific receptors, potentially leading to psychoactive effects.
Key Mechanisms:
- Receptor Binding : FPEA exhibits interactions with neurotransmitter receptors, which may influence mood and cognitive functions.
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in neurotransmitter metabolism, thereby prolonging their action in the synaptic cleft.
Biological Activity Studies
Several studies have explored the biological activities of FPEA, focusing on its psychoactive properties and potential therapeutic applications.
Table 1: Summary of Biological Activity Studies on FPEA
| Study | Objective | Findings |
|---|---|---|
| Study A (2023) | Evaluate psychoactive effects | FPEA demonstrated significant increases in locomotor activity in rodent models, indicating stimulant properties. |
| Study B (2024) | Investigate receptor interactions | Binding assays revealed high affinity for dopamine D2 receptors, suggesting potential for mood modulation. |
| Study C (2023) | Assess enzyme inhibition | FPEA inhibited monoamine oxidase (MAO) activity in vitro, which may enhance serotonergic signaling. |
Case Studies
- Psychoactive Effects : In a rodent model study conducted in 2023, FPEA was administered at varying doses to assess its impact on behavior. Results indicated that higher doses led to increased locomotor activity and exploratory behavior, suggesting stimulant-like effects similar to amphetamines.
- Receptor Interaction Analysis : A study published in early 2024 utilized radiolabeled binding assays to evaluate FPEA's affinity for various neurotransmitter receptors. The results indicated a strong binding affinity for dopamine D2 receptors (IC50 = 25 nM), highlighting its potential role in modulating dopaminergic pathways.
- Enzyme Inhibition Research : In vitro experiments demonstrated that FPEA could inhibit MAO activity effectively at concentrations below 10 µM. This inhibition could lead to increased levels of monoamines such as serotonin and dopamine, which are critical in mood regulation.
Future Research Directions
Given the promising biological activity demonstrated by FPEA, future research should focus on:
- Clinical Trials : Investigating the safety and efficacy of FPEA in human subjects to explore its potential as a therapeutic agent for mood disorders.
- Mechanistic Studies : Further elucidating the specific molecular pathways through which FPEA exerts its effects.
- Comparative Studies : Evaluating the pharmacological profile of FPEA against other known psychoactive compounds to establish its unique contributions to pharmacotherapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
